

Aceanthrylene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Aceanthrylene

Cat. No.: B1216281

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Aceanthrylene**, a polycyclic aromatic hydrocarbon (PAH). The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical research, toxicology, and the development of novel therapeutics. This document outlines the fundamental physicochemical properties, spectroscopic data, and a detailed experimental protocol for the synthesis of **Aceanthrylene**.

Core Data Summary

The essential chemical and registration data for **Aceanthrylene** are summarized in the table below for quick reference.

Parameter	Value	Reference
CAS Number	202-03-9	[1]
Molecular Formula	C ₁₆ H ₁₀	[2]
Molecular Weight	202.25 g/mol	[2]

Physicochemical Properties

Aceanthrylene is an ortho- and peri-fused polycyclic arene[2]. While specific experimental data for properties like melting and boiling points are not readily available, its identity can be

confirmed through various spectroscopic techniques[1].

Spectroscopic Data

The structural elucidation of **Aceanthrylene** is supported by a range of spectroscopic data. Key experimental techniques and available data are referenced below.

Spectroscopic Data	Availability/Reference
^1H NMR	Available spectral data confirms the proton environments.
^{13}C NMR	Spectral data is available for carbon skeleton confirmation[2].
Mass Spectrometry (MS)	Mass spectral data is available, confirming the molecular weight[2].
Infrared (IR) Spectroscopy	IR spectral data is available to identify functional groups and bonding[2].

Experimental Protocol: Synthesis of Aceanthrylene

A reported synthesis of **Aceanthrylene** is detailed below, providing a reproducible method for laboratory preparation[3].

Materials:

- Precursor compound in dry benzene (20 ml)
- Silica gel for chromatography
- Hexane

Procedure:

- A solution of the precursor in dry benzene (20 ml) is refluxed for 6 hours.
- The solution is then cooled and filtered.

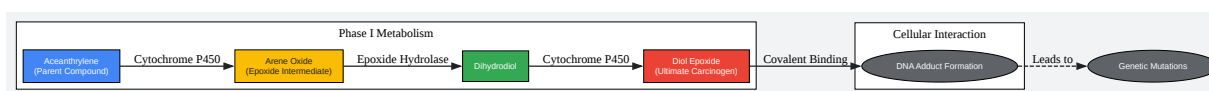
- The resulting filtrate is subjected to chromatography on a silica gel column.
- Elution with hexane is performed, and the red, non-fluorescent band is collected.
- Evaporation of the solvent yields **Aceanthrylene**.

This method has been reported to produce **Aceanthrylene** in high purity with a 70% yield from the immediate precursor[3].

Potential Biological Activity and Metabolic Activation

Direct studies on the biological activity and signaling pathways of **Aceanthrylene** are limited. However, extensive research has been conducted on structurally similar PAHs, such as Benz[*j*]**aceanthrylene**. These related compounds are known to exert their biological effects, including mutagenicity and carcinogenicity, through metabolic activation[4]. This process typically involves enzymatic conversion to reactive intermediates that can interact with cellular macromolecules.

The diagram below illustrates a representative metabolic activation pathway for Benz[*j*]**aceanthrylene**, which may serve as a model for the potential bioactivation of **Aceanthrylene**.

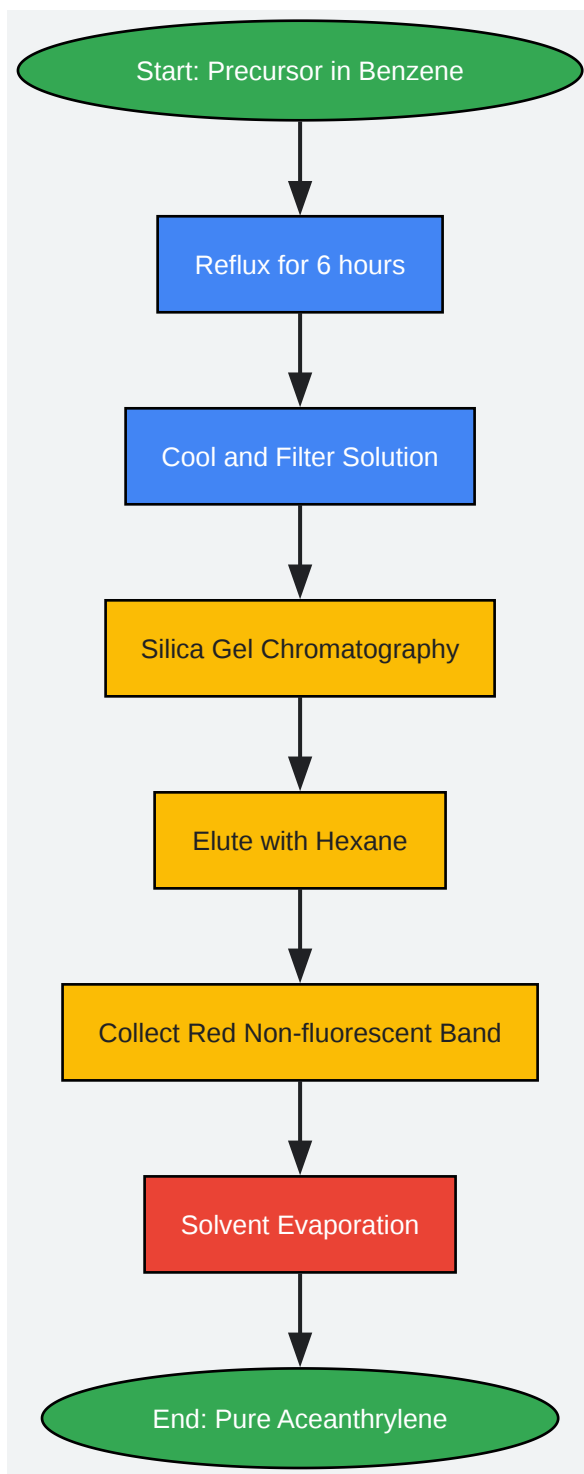


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*A potential metabolic activation pathway for **Aceanthrylene**.*

Experimental Workflow: Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of **Aceanthrylene** as described in the experimental protocol.



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*Workflow for the synthesis and purification of **Aceanthrylene**.*

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